molecular formula C16H16O2 B3105907 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol CAS No. 155697-42-0

3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol

Cat. No.: B3105907
CAS No.: 155697-42-0
M. Wt: 240.3 g/mol
InChI Key: QQGGFBBEVHNLKT-WEVVVXLNSA-N
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Description

3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol is a secondary alcohol characterized by a propen-1-ol chain attached to a meta-benzyloxy-substituted phenyl ring. The benzyloxy group (–OCH₂C₆H₅) confers lipophilicity and steric bulk, while the conjugated double bond in the propenol moiety enhances electronic delocalization. This compound is typically synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between substituted acetophenones and aldehydes, followed by reduction of the carbonyl group to an alcohol . Its structural features make it a candidate for applications in medicinal chemistry, particularly as a precursor for bioactive molecules or ligands in coordination chemistry.

Properties

IUPAC Name

(E)-3-(3-phenylmethoxyphenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c17-11-5-9-14-8-4-10-16(12-14)18-13-15-6-2-1-3-7-15/h1-10,12,17H,11,13H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGGFBBEVHNLKT-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol involves the reduction of ethyl-3’-benzyloxy-E cinnamate. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes, ensuring proper control of reaction conditions and purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The prop-2-en-1-ol moiety can undergo oxidation or reduction, affecting the compound’s overall activity and function.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol and related compounds:

Compound Name Molecular Formula Key Substituents Functional Groups Synthesis Method References
This compound C₁₆H₁₆O₂ 3-benzyloxy phenyl, propenol Alcohol, ether, alkene Claisen-Schmidt condensation + reduction
(2E)-3-[3-(Benzyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one C₂₂H₁₈O₃ 3-benzyloxy phenyl, 2-hydroxyphenyl Ketone, ether, phenol Claisen-Schmidt condensation
(E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one C₁₆H₁₁BrO₃ 1,3-benzodioxole, 3-bromo phenyl Ketone, dioxole, bromoarene Aldol condensation
3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one C₂₀H₁₆O₄ 4-benzyloxy phenyl, furyl, β-hydroxy Ketone, alcohol, furan Multi-step crystallization
2-(3-(Benzyloxy)phenyl)propan-2-ol C₁₆H₁₈O₂ 3-benzyloxy phenyl, saturated propanol Alcohol, ether Acetophenone reduction
3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol C₁₁H₁₄O₂ 3-methoxymethyl phenyl, propenol Alcohol, methoxymethyl, alkene Unspecified (commercial synthesis)

Functional Group Impact on Reactivity and Properties

  • Alcohol vs. Ketone : The presence of a terminal alcohol in this compound enhances hydrogen-bonding capacity compared to ketone-containing analogues like (2E)-3-[3-(Benzyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one . This increases aqueous solubility but reduces electrophilicity.
  • The methoxymethyl group in 3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol is less bulky than benzyloxy, improving conformational flexibility .
  • Conjugation : Saturated analogues like 2-(3-(Benzyloxy)phenyl)propan-2-ol lack the alkene’s conjugation, reducing UV-vis activity and resonance stabilization .

Biological Activity

3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol, a compound characterized by its unique structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial properties, anti-inflammatory effects, and other pharmacological activities based on recent studies.

Chemical Structure

The compound features a benzyloxy group attached to a phenyl ring, contributing to its reactivity and biological activity. The structural formula can be represented as follows:

C22H22O3\text{C}_{22}\text{H}_{22}\text{O}_3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzyloxy derivatives, including this compound. A study focusing on O-benzyl derivatives demonstrated significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity of Benzyloxy Derivatives

CompoundMIC (μg/mL)Bacterial Strain
This compound0.78Bacillus subtilis
Di-O-benzyl aminotriols10Staphylococcus aureus
O-benzyl imidazole derivatives<20Escherichia coli

The minimal inhibitory concentration (MIC) of this compound was found to be comparable to standard antibiotics like ampicillin, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound's anti-inflammatory properties were also investigated. In vitro studies showed that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 2: COX Inhibition Potency

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0742.1 ± 0.30
Diclofenac6.741.10
Celecoxib-6.12

The results indicate that the compound exhibits moderate COX inhibition, suggesting its potential use in managing inflammation-related disorders .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of benzyloxy derivatives helps in optimizing their biological activity. Studies have shown that modifications in the benzyloxy group significantly affect the antimicrobial and anti-inflammatory properties.

Key Findings:

  • Substituent Effects: Electron-donating groups enhance activity against bacterial strains.
  • Stereochemistry: The spatial arrangement of substituents influences interaction with biological targets.

Case Studies

  • Antimicrobial Efficacy: A comparative study involving various O-benzyl derivatives showed that those with additional hydroxyl groups exhibited enhanced antimicrobial activity against Gram-positive bacteria .
  • Inflammatory Response Modulation: In a model of induced inflammation, compounds similar to this compound demonstrated significant reductions in inflammatory markers such as prostaglandin E2 (PGE2), supporting their therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol
Reactant of Route 2
3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol

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